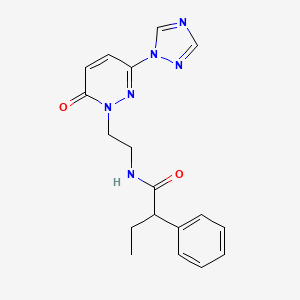

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-2-15(14-6-4-3-5-7-14)18(26)20-10-11-23-17(25)9-8-16(22-23)24-13-19-12-21-24/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPBNOXATCANPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The triazole moiety is often associated with various pharmacological effects, including antifungal, antibacterial, and anticonvulsant properties. The specific structure of this compound can be represented as follows:

The biological activity of triazole derivatives often involves their interaction with various biological targets:

- Anticonvulsant Activity : Triazole derivatives have shown significant anticonvulsant effects. For instance, compounds similar to the studied one have been evaluated for their ability to modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors. These interactions are crucial for their efficacy in treating epilepsy and other seizure disorders .

- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to act against a range of pathogens. Triazole derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

Case Studies

-

Anticonvulsant Evaluation :

A study investigated the anticonvulsant properties of various triazole derivatives through tests like the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice. Compounds similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide exhibited promising results with effective doses showing protective effects against seizures . -

Antimicrobial Studies :

Another study focused on the antimicrobial efficacy of triazole derivatives against multiple bacterial strains. The compounds demonstrated potent activity with MIC values ranging from 0.125 to 8 µg/mL against various pathogens, indicating their potential as effective antimicrobial agents .

Data Summary

| Biological Activity | Test Method | Results |

|---|---|---|

| Anticonvulsant | MES Test | ED50 = 23.4 mg/kg for some derivatives |

| Antimicrobial | MIC Determination | MIC = 0.125–8 µg/mL against S. aureus and E. coli |

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study:

A recent investigation evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating strong antimicrobial activity.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase-dependent apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 18 | Induction of reactive oxygen species |

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

In a murine model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory tests indicate it can effectively reduce populations of aphids and whiteflies.

Data Table: Pesticidal Efficacy

| Pest Type | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 78 |

Polymer Development

In material science, N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability.

Case Study:

Research on polyvinyl chloride (PVC) composites incorporating this compound showed improved tensile strength and thermal degradation resistance compared to standard formulations.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways and reaction conditions for synthesizing N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazinone and triazole precursors. Key steps include:

- Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aromatic substituents .

- Amide bond formation : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinone-triazole core to the phenylbutanamide moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) at controlled temperatures (60–80°C) to optimize yields .

- Characterization : Confirm intermediates and final product via -NMR (to verify aromatic protons and amide NH), LC-MS (for molecular ion verification), and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve aromatic/heterocyclic protons and confirm substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular formula and detect fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or proteases due to the triazole-pyridazinone core’s affinity for ATP-binding pockets .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Measure logP values (octanol-water partitioning) and conduct pH-dependent degradation studies .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and scalability?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .

- Flow chemistry : Explore continuous-flow reactors to improve mixing and heat transfer for exothermic steps .

- Computational modeling : Use density functional theory (DFT) to predict transition states and guide catalyst selection .

Q. How can contradictions in biological activity data across structural analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., fluorinated vs. methoxy groups) on target binding using molecular docking (AutoDock Vina) .

- Meta-analysis : Aggregate data from analogs (e.g., N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide) to identify trends in potency and selectivity .

- Orthogonal assays : Validate conflicting results using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What computational strategies predict off-target interactions and metabolic pathways?

- Methodological Answer :

- Pharmacophore modeling : Generate 3D models to screen against databases like ChEMBL for potential off-targets .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., triazole-pyridazinone with kinase domains) to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.